molecular formula C17H15N3O4 B2753793 3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921798-18-7

3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2753793
CAS No.: 921798-18-7
M. Wt: 325.324
InChI Key: LYANZNVZXBCNPN-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of a benzodioxole ring, a pyrido[3,2-d]pyrimidine core, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the condensation of 1,3-benzodioxole with an appropriate pyrido[3,2-d]pyrimidine precursor under controlled conditions. The reaction may require catalysts such as palladium chloride (PdCl2) and bases like cesium carbonate (Cs2CO3) in solvents like toluene, followed by purification steps .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) under basic conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Common reagents include palladium catalysts for coupling reactions, bases like potassium carbonate (K2CO3) for deprotonation, and solvents such as dimethylformamide (DMF) for solubilizing reactants. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

3-(1,3-Benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. It may act as an inhibitor or activator, depending on the specific biological context. The compound’s structure allows it to fit into active sites of proteins, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of structural elements, which confer specific chemical reactivity and biological activity

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-2-19-12-4-3-7-18-15(12)16(21)20(17(19)22)9-11-5-6-13-14(8-11)24-10-23-13/h3-8H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYANZNVZXBCNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC3=CC4=C(C=C3)OCO4)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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